(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate
Description
The compound (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate is a structurally complex molecule featuring a furan ring conjugated to a vinyl group substituted with cyano and 3,4-dihydroquinazolin-4-one moieties, terminated by an ethyl benzoate ester. The furan-vinyl linkage creates an extended π-conjugated system, which may contribute to electronic properties relevant to optoelectronic or biological applications. The 3,4-dihydroquinazolinone scaffold is notable for its presence in pharmacologically active compounds, particularly kinase inhibitors and anticancer agents . While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs in the literature suggest utility in medicinal chemistry and materials science.
Properties
CAS No. |
622356-63-2 |
|---|---|
Molecular Formula |
C24H17N3O4 |
Molecular Weight |
411.417 |
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-2-(4-oxo-3H-quinazolin-2-yl)ethenyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H17N3O4/c1-2-30-24(29)16-9-7-15(8-10-16)21-12-11-18(31-21)13-17(14-25)22-26-20-6-4-3-5-19(20)23(28)27-22/h3-13H,2H2,1H3,(H,26,27,28)/b17-13+ |
InChI Key |
LONBQEMZRLVUJK-GHRIWEEISA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure
The compound can be described by the following chemical structure:
Biological Activity Overview
Research indicates that compounds containing quinazoline and furan moieties exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific compound has been evaluated for its effectiveness against various microbial strains and cancer cell lines.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of quinazoline derivatives. For instance:
- Antibacterial Effects : A study showed that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring enhanced this activity, particularly against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been widely studied. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines:
- Inhibition of Cancer Cell Growth : In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. It was particularly effective against human breast cancer cell lines .
- Mechanism of Action : The mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis, leading to reduced cell viability .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of quinazoline derivatives related to this compound. These derivatives were tested for their antimicrobial and anticancer activities:
- Synthesis : The compound was synthesized using a multi-step reaction involving furan and quinazoline precursors.
- Biological Evaluation : The synthesized compounds were subjected to antimicrobial susceptibility tests and cytotoxicity assays against various cancer cell lines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate typically involves multi-step organic reactions, including:
- Formation of the Quinazoline Core : The quinazoline structure is often synthesized through condensation reactions involving anthranilic acid derivatives and carbonyl compounds.
- Introduction of Cyano and Furan Groups : The cyano and furan moieties can be introduced via nucleophilic substitution and Michael addition reactions, respectively.
These synthetic pathways are critical for optimizing yield and purity, which are essential for subsequent biological evaluations.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has shown promising results in vitro against various bacterial strains. For instance:
- Antibacterial Effects : Studies indicated that derivatives containing the quinazoline core often have enhanced antibacterial activity compared to their non-cyclic counterparts. The introduction of electron-withdrawing groups like cyano has been linked to increased efficacy against gram-positive bacteria .
Anticancer Properties
Quinazolines are well-known for their anticancer activities, particularly as inhibitors of the epidermal growth factor receptor (EGFR). The compound may function as a selective EGFR inhibitor, which is crucial for treating various cancers such as breast and lung cancer:
- Mechanism of Action : The compound's ability to inhibit EGFR autophosphorylation has been documented, suggesting its role in blocking cancer cell proliferation .
Case Study 1: Antimicrobial Evaluation
A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial properties. Among these, the compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In a study focused on cancer cell lines, this compound demonstrated potent cytotoxic effects on MCF-7 (breast cancer) cells. The IC50 values indicated strong potential as an anticancer agent when compared to existing therapies .
Future Research Directions
The ongoing research into this compound suggests several avenues for further exploration:
- Optimization of Synthesis : Streamlining synthetic routes to enhance yield and reduce costs.
- Expanded Biological Testing : Investigating other biological activities such as anti-inflammatory or antiviral effects.
- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound exerts its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Furan-Vinyl-Heterocycle Motifs
describes benzothiazolium salts (e.g., 5a-h , 6a-h ) featuring furan-vinyl linkages. Key comparisons include:
The target compound’s dihydroquinazolinone moiety differentiates it from benzothiazolium salts, which exhibit ionic character and broader solubility in polar solvents. The cyano group in the target compound may stabilize the vinyl linkage, reducing reactivity compared to the benzothiazolium analogs .
Ethyl Benzoate Derivatives with Heterocyclic Substituents
lists ethyl benzoate derivatives (e.g., I-6230, I-6273) with phenethylamino or thioether linkages to heterocycles like pyridazine and isoxazole:
The target compound’s furan-vinyl-quinazolinone architecture offers a rigid, planar structure distinct from the flexible phenethylamino linkers in the I-series. This rigidity may enhance binding specificity to flat enzymatic pockets (e.g., ATP-binding sites in kinases) .
Research Findings and Implications
- Synthetic Challenges: The target compound’s synthesis likely requires precise control over stereochemistry (E-configuration of vinyl group) and regioselective functionalization of the furan and quinazolinone rings. Methods from (e.g., aldol condensation) and (esterification) could be adapted .
- The benzothiazolium analogs in exhibit fluorescence, hinting at possible use in bioimaging .
- Physicochemical Properties: The ethyl benzoate group likely improves metabolic stability compared to ’s amino/thioether linkers, which are prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
